1,2,3,4-Tetra-O-acetyl-L-xylopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H18O9 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3S,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m0/s1 |
InChI Key |
MJOQJPYNENPSSS-FXJUQPSGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Strategic Importance of L-Xylose Tetraacetate in Modern Glycochemistry
An In-depth Technical Guide to the Applications of L-Xylose Tetraacetate in Carbohydrate Chemistry
In the intricate field of carbohydrate chemistry, the pursuit of stereochemically defined and biologically active molecules is a constant endeavor. Among the arsenal of chiral building blocks available to the synthetic chemist, L-sugars hold a unique position due to their prevalence in bioactive natural products and their potential as therapeutic agents. L-Xylose, a rare aldopentose, serves as a valuable starting material for the synthesis of such molecules. This guide focuses on a key derivative of L-xylose: L-xylose tetraacetate. As a stable, crystalline solid with its hydroxyl groups masked by acetates, L-xylose tetraacetate is not merely a protected form of the parent sugar. It is a versatile and reactive intermediate, a linchpin in the stereoselective synthesis of a diverse array of complex carbohydrates, including nucleoside analogues and inhibitors of therapeutically relevant enzymes.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the mechanistic underpinnings of key reactions, and the practical considerations for employing L-xylose tetraacetate in the laboratory. We will explore its synthesis, its role as a glycosyl donor, and its application in the development of novel therapeutics, all grounded in authoritative scientific literature.
Synthesis and Physicochemical Characterization of L-Xylose Tetraacetate
The journey into the applications of L-xylose tetraacetate begins with its preparation. The most common method involves the peracetylation of L-xylose, a process that protects all hydroxyl groups and activates the anomeric center for subsequent glycosylation reactions.
Experimental Protocol: Synthesis of L-Xylose Tetraacetate
This protocol describes a standard procedure for the acetylation of L-xylose. The use of acetic anhydride in the presence of a catalyst such as sodium acetate is a well-established method.
Materials:
-
L-Xylose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a stirred suspension of L-xylose (1.0 eq) in acetic anhydride (5.0 eq), add anhydrous sodium acetate (0.5 eq).
-
Heat the reaction mixture to 100 °C and maintain for 2 hours. The reaction should become a clear solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate until effervescence ceases, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.
-
Recrystallize the crude product from ethanol to yield L-xylose tetraacetate as a white crystalline solid.
Physicochemical and Spectroscopic Data
The proper characterization of L-xylose tetraacetate is crucial for its use in subsequent reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₉ | [1] |
| Molecular Weight | 318.28 g/mol | [1] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 125-126 °C | [2] |
| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [2] |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are expected in the regions of 5.0-6.0 ppm for the anomeric proton, 3.5-5.5 ppm for the other sugar ring protons, and 2.0-2.2 ppm for the methyl protons of the acetate groups.
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbons of the acetate groups are expected around 169-171 ppm, the anomeric carbon between 90-100 ppm, and the other ring carbons between 60-80 ppm. The methyl carbons of the acetates will appear around 20-21 ppm.
L-Xylose Tetraacetate as a Glycosyl Donor: Mechanism and Stereocontrol
A primary application of L-xylose tetraacetate is its use as a glycosyl donor in the synthesis of xylosides. The acetate groups not only protect the hydroxyls but also play a crucial role in the stereochemical outcome of the glycosylation reaction.
The Role of Lewis Acids and the Oxocarbenium Ion Intermediate
Glycosylation with acetylated donors typically requires activation by a Lewis acid. The Lewis acid coordinates to the anomeric acetate, facilitating its departure and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.
Caption: Generalized mechanism of Lewis acid-catalyzed glycosylation.
The choice of Lewis acid can significantly impact the reaction's efficiency and stereoselectivity. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and tin(IV) chloride (SnCl₄).[3] Softer Lewis acids, such as InBr₃, have been shown to be effective in promoting glycosylation with sugar peracetates while minimizing side reactions.[4][5]
Neighboring Group Participation and Stereocontrol
The stereochemical outcome of the glycosylation is often dictated by the nature of the protecting group at the C-2 position. In the case of L-xylose tetraacetate, the C-2 acetate group can act as a participating group. Following the formation of the oxocarbenium ion, the carbonyl oxygen of the C-2 acetate can attack the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face, forcing the incoming glycosyl acceptor to attack from the β-face. This results in the stereoselective formation of a 1,2-trans-glycosidic linkage, which in the case of L-xylose, corresponds to the β-anomer.[6]
Caption: Neighboring group participation by the C-2 acetate.
While neighboring group participation is a powerful tool for achieving β-selectivity, the formation of α-xylosides (1,2-cis) is more challenging and often requires the use of non-participating protecting groups at the C-2 position or specific reaction conditions that favor an Sₙ2-like mechanism.[3][7]
Experimental Protocol: Synthesis of a β-L-Xyloside
This protocol provides a general method for the glycosylation of an alcohol with L-xylose tetraacetate.
Materials:
-
L-Xylose tetraacetate
-
Glycosyl acceptor (e.g., a protected monosaccharide or an alcohol)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add L-xylose tetraacetate (1.0 eq), the glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the donor.
-
Quench the reaction by adding triethylamine.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired β-L-xyloside.
Applications in the Synthesis of Bioactive Molecules
The true value of L-xylose tetraacetate lies in its utility as a precursor to a wide range of biologically active molecules. Its unique stereochemistry makes it an ideal starting point for the synthesis of L-nucleosides and other therapeutics that are resistant to degradation by enzymes that recognize the natural D-enantiomers.
Synthesis of L-Nucleoside Analogues
L-nucleosides, the enantiomers of naturally occurring nucleosides, have garnered significant attention for their potent antiviral and anticancer activities.[8] L-xylose is a common starting material for the synthesis of L-ribose derivatives, which are key intermediates in the production of L-ribonucleosides.[9][10] The conversion of L-xylose to an L-ribose derivative typically involves an oxidation-reduction sequence at the C-2 position.
Caption: General synthetic pathway to L-nucleoside analogues.
L-xylose tetraacetate can be a starting point for such transformations, or a related protected L-xylose derivative can be used. The resulting L-ribose derivative, often in its acetylated form, can then undergo a Vorbrüggen glycosylation with a silylated nucleobase to form the desired L-nucleoside.
| L-Nucleoside Analogue | Starting Material | Biological Activity | Reference |
| β-L-Fd4C | L-Xylose | Potent antiviral agent | [11] |
| L-Ribonucleosides | L-Xylose | Antiviral, Anticancer | [9] |
| L-Thietanose Nucleosides | L-Xylose | Moderate anti-HIV activity | [12] |
Development of SGLT2 Inhibitors
In recent years, inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2) have emerged as a major class of drugs for the treatment of type 2 diabetes.[13] These drugs, known as gliflozins, work by blocking the reabsorption of glucose in the kidneys, leading to its excretion in the urine. Several novel SGLT2 inhibitors have been developed using L-xylose as a chiral template.[14] The unnatural L-configuration can enhance metabolic stability and selectivity.[13]
The synthesis of these inhibitors often involves the coupling of a protected L-xylose derivative with an aromatic or heteroaromatic aglycone. L-xylose tetraacetate can be a precursor to the necessary glycosyl donor for these syntheses. For instance, N-linked β-D-xylosides have been synthesized and shown to be potent SGLT2 inhibitors.[15]
Caption: Synthetic approach to SGLT2 inhibitors from L-xylose.
| SGLT2 Inhibitor Derivative | Key Features | Potency | Reference |
| 4-chloro-3-(4-cyclopropylbenzyl)-1-(β-D-xylopyranosyl)-1H-indole | N-linked β-D-xyloside | EC₅₀ similar to phlorizin | [15] |
| Novel O-xyloside 7c | O-linked L-xyloside | Inhibits urinary glucose reabsorption in vivo | [14] |
Concluding Remarks and Future Outlook
L-xylose tetraacetate is a cornerstone intermediate in modern carbohydrate chemistry, providing a reliable and versatile platform for the synthesis of complex, stereochemically defined molecules. Its utility as a glycosyl donor, governed by the principles of Lewis acid activation and neighboring group participation, allows for the predictable formation of β-L-xylosides. This reactivity has been harnessed to create a new generation of therapeutic agents, from L-nucleoside analogues with potent antiviral and anticancer properties to innovative SGLT2 inhibitors for the management of diabetes.
As the demand for enantiomerically pure and metabolically stable drugs continues to grow, the strategic importance of chiral building blocks like L-xylose tetraacetate will only increase. Future research will likely focus on developing even more stereoselective glycosylation methods, expanding the repertoire of bioactive molecules accessible from this versatile precursor, and integrating its use into automated synthesis platforms to accelerate drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the full potential of L-xylose tetraacetate in their own synthetic endeavors.
References
-
Bello, A. K., & Al-Salim, N. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 407-422. [Link]
-
Murakata, M., & Nag, M. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. Reviews in Heteroatom Chemistry, 32, 1-28. [Link]
-
Choi, Y., et al. (2006). Synthesis and anti-HIV activity of D- and L-thietanose nucleosides. Journal of Medicinal Chemistry, 49(5), 1641-1648. [Link]
-
Yu, B., & Li, B. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 77(11), 5037-5047. [Link]
-
Kim, Y., et al. (2011). Discovery of novel N-β-D-xylosylindole derivatives as sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes. Journal of Medicinal Chemistry, 54(3), 827-839. [Link]
-
Goodwin, N. C., et al. (2009). Novel L-Xylose Derivatives as Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 52(20), 6201-6204. [Link]
-
PrepChem.com. (n.d.). Synthesis of xylose diacetate. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Goodwin, N. C., et al. (2009). Novel L-xylose derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 52(20), 6201-6204. [Link]
-
Reissig, H.-U. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Roberts, C. R., et al. (2012). Glycosylation of α-amino acids by sugar acetate donors with InBr₃. Minimally competent Lewis acids. Carbohydrate Research, 351, 121-125. [Link]
-
Polat, T., & Lowary, T. L. (2012). Minimally Competent Lewis Acids as Glycosidation Promotors. ResearchGate. [Link]
-
Bionity. (n.d.). Glycosylation. [Link]
-
Wang, G., et al. (1998). Synthesis and comparative evaluation of two antiviral agents: beta-L-Fd4C and beta-D-Fd4C. Nucleosides & Nucleotides, 17(9-11), 1729-1732. [Link]
-
Ogilvie, K. K., & Entwistle, D. W. (1981). A new type of silyl protecting groups in nucleoside chemistry. Canadian Journal of Chemistry, 59(8), 1255-1263. [Link]
-
Debenham, J. S., & Fraser-Reid, B. (2000). Chemical O-Glycosylations: An Overview. Accounts of Chemical Research, 33(7), 459-467. [Link]
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]
-
Roberts, C. R., et al. (2012). Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids. Carbohydrate Research, 351, 121-125. [Link]
-
Ogilvie, K. K., et al. (1978). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry, 56(20), 2768-2780. [Link]
-
Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology, 20, 33-61. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Moyroud, E., & Strazewski, P. (1999). L-Ribonucleosides from L-xylose. Tetrahedron, 55(5), 1277-1284. [Link]
-
Perrone, D., & Capobianco, M. L. (2013). L-Nucleosides. In Targets in Heterocyclic Systems (Vol. 17, pp. 282-321). Italian Society of Chemistry. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Recent advances in stereoselective 1,2-cis-O-glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Page, M. I., & Rassias, G. (2021). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Chemical Science, 12(42), 14197-14203. [Link]
-
Yu, B., & Sun, J. (2017). Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)₂SO/Tf₂O preactivation strategy: From O-, C-sialylation to general O-glycosylation. Chinese Chemical Letters, 28(11), 2049-2062. [Link]
-
Wang, Z., & Wang, P. G. (2021). Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools. Medicinal Research Reviews, 41(5), 2689-2735. [Link]
-
Egyed, O., et al. (1993). An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D-xylopyranosides possessing antithrombotic activity. Carbohydrate Research, 240, 139-155. [Link]
-
Akagi, M., et al. (2002). A practical synthesis of L-ribose. Chemical & Pharmaceutical Bulletin, 50(6), 852-854. [Link]
-
Georganics. (2023). L-Xylose - preparation and application. [Link]
-
Demchenko, A. V., & Stine, K. J. (2023). Approaches to stereoselective 1,1'-glycosylation. Carbohydrate Research, 531, 108889. [Link]
-
Akagi, M., et al. (2002). A practical synthesis of L-ribose. Chemical & Pharmaceutical Bulletin, 50(6), 852-854. [Link]
-
Kafle, A., & Wang, P. G. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 909383. [Link]
-
Banfalvi, G. (2021). Prebiotic Synthesis of Ribose. Encyclopedia, 1(2), 488-500. [Link]
-
Lin, C.-H., & Lin, C.-C. (2002). The synthesis of L-gulose and L-xylose from D-gluconolactone. Tetrahedron, 58(2), 253-258. [Link]
-
Li, Z., & Li, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 94(11), 913-922. [Link]
-
Grynkiewicz, G., & Szeja, W. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3894. [Link]
- Martin, S. F., & Dodge, J. A. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. U.S.
-
National Center for Biotechnology Information. (n.d.). Lyxopyranose, tetraacetate. PubChem Compound Database. [Link]
-
Okano, K. (2009). A stereospecific synthesis of L-deoxyribose, L-ribose and L-ribosides. Tetrahedron, 65(10), 1937-1949. [Link]
-
Grynkiewicz, G., & Szeja, W. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3894. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. PubChem Compound Database. [Link]
-
Puzzarini, C., & Barone, V. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(11), 3326. [Link]
Sources
- 1. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and comparative evaluation of two antiviral agents: beta-L-Fd4C and beta-D-Fd4C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel L-xylose derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel N-β-D-xylosylindole derivatives as sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-L-xylopyranose: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, a protected monosaccharide with significant potential in synthetic carbohydrate chemistry and drug discovery. Due to its non-natural L-configuration, this building block offers access to novel glycostructures that are resistant to enzymatic degradation, a highly desirable trait in the development of therapeutic agents.
Chemical Identity and Properties
CAS Number: While the D-isomer of 1,2,3,4-Tetra-O-acetyl-xylopyranose is well-documented, the L-isomer is less common. The most likely Chemical Abstracts Service (CAS) number for this compound is 142130-89-0 . However, researchers should exercise caution as this CAS number is also associated with tetra-O-acetyl-L-lyxopyranose in some databases, which is an epimer of the target molecule. Careful analytical verification is therefore essential upon synthesis or acquisition.
Molecular Formula: C₁₃H₁₈O₉
Molecular Weight: 318.28 g/mol
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Physical State | White to off-white solid | General knowledge |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and other polar organic solvents (e.g., ethyl acetate, acetone). Insoluble in water. | General knowledge |
| Stability | Stable under standard laboratory conditions. Hydrolyzes to L-xylose and acetic acid in the presence of strong acids or bases. | General knowledge |
Sourcing and Availability
This compound is not a readily available stock chemical. While its precursor, L-xylose, can be sourced from several chemical suppliers, the acetylated form typically requires custom synthesis.
L-Xylose Suppliers:
| Supplier | Website |
| MedchemExpress | |
| ChemicalBook | |
| Georganics | [Link] |
| Tokyo Chemical Industry (TCI) | |
| Central Drug House (CDH) |
Custom Synthesis:
For researchers requiring this compound, custom synthesis by a specialized laboratory is the most viable option. Companies specializing in carbohydrate chemistry can synthesize this compound on a milligram to gram scale.
Synthesis Protocol
The synthesis of this compound is achieved through the peracetylation of L-xylose. A general and effective method involves the use of acetic anhydride with a catalytic amount of a strong acid or a basic catalyst.
Reaction Scheme:
Caption: General scheme for the acetylation of L-xylose.
Detailed Experimental Protocol:
This protocol is adapted from standard peracetylation procedures for monosaccharides.
Materials:
-
L-Xylose
-
Acetic anhydride (Ac₂O)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend L-xylose (1.0 equivalent) in anhydrous pyridine (5-10 volumes).
-
Acetylation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (5.0 equivalents) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product will have a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water. Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound as a mixture of anomers.
Causality Behind Experimental Choices:
-
Pyridine as Catalyst and Solvent: Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Inert Atmosphere: While not strictly necessary for this reaction, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze the acetic anhydride.
-
Aqueous Work-up: The series of washes is crucial to remove the catalyst (pyridine) and byproducts, leading to a cleaner crude product for purification.
-
Chromatographic Purification: Due to the potential for the formation of both α and β anomers, as well as other minor byproducts, column chromatography is essential for obtaining a pure sample.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for the structural elucidation of carbohydrate derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (H-1), the ring protons (H-2, H-3, H-4, H-5), and the methyl protons of the four acetyl groups. The coupling constants between the ring protons provide information about their relative stereochemistry and the conformation of the pyranose ring. For the β-anomer, a large coupling constant (around 8 Hz) is expected for the anomeric proton due to its trans-diaxial relationship with H-2. The α-anomer will exhibit a smaller coupling constant. The acetyl methyl groups will appear as singlets in the region of δ 1.9-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the anomeric carbon (C-1), the other ring carbons (C-2, C-3, C-4, C-5), the carbonyl carbons of the acetyl groups, and the methyl carbons of the acetyl groups.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
Optical Rotation:
Being a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation ([α]D) is a key physical property that can help to distinguish it from its D-enantiomer.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a glycosyl donor for the synthesis of L-xylosides. The introduction of an L-sugar into a larger molecule can have profound effects on its biological activity and metabolic stability.
Glycosylation Reactions:
Caption: Glycosylation using this compound.
Peracetylated sugars are versatile glycosyl donors that can be activated by various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the glycosylation, although neighboring group participation by the C-2 acetate typically favors the formation of the 1,2-trans glycosidic linkage.[1]
Drug Development:
-
Metabolic Stability: Glycosidic bonds involving L-sugars are generally resistant to cleavage by glycosidases, which are enzymes that specifically recognize and hydrolyze D-sugars. This property can be exploited to increase the in vivo half-life of drug candidates.
-
Novel Bioactivity: The incorporation of L-xylose into bioactive molecules can lead to novel interactions with biological targets, potentially resulting in enhanced potency or a different pharmacological profile. Derivatives of L-xylose have shown potential as inhibitors of urinary glucose reabsorption, suggesting applications in the treatment of diabetes.[2]
-
Antiviral and Antitumor Agents: Polyhydroxylated pyrrolidines derived from L-xylose have demonstrated antitumor and anti-HIV properties, as well as potent inhibition of α- and β-glucosidases.[2]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
References
-
Georganics. L-Xylose - High purity.[Link]
-
Georganics. L-Xylose - preparation and application.[Link]
-
Khamsi, J. et al. (2011). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Carbohydrate Research, 346(12), 1646-1653. [Link]
Sources
Thermodynamic stability of alpha vs beta L-xylopyranose tetraacetate
Thermodynamic Stability of - vs. -L-Xylopyranose Tetraacetate
Technical Guide & Protocol
Executive Summary
In the context of peracetylated pentoses,
The stability of the
Structural Architecture & Conformational Analysis
To understand the stability, one must first define the precise 3D architecture of the L-xylopyranose ring.[1][2][3] Unlike D-sugars which prefer the
The Conformation of L-Xylose
In the L-series, the substituents at C2, C3, and C4 dictate the ring pucker.[2][3] For L-xylose, the hydroxyl/acetate groups at C2, C3, and C4 are all equatorial in the
| Position | Substituent Orientation ( |
| C2 | Equatorial |
| C3 | Equatorial |
| C4 | Equatorial |
| C1 ( | Axial (Stabilized by Anomeric Effect) |
| C1 ( | Equatorial (Sterically favored, electronically disfavored) |
The Anomeric Effect
The preference for the
-
Hyperconjugation: Delocalization of the lone pair electrons from the ring oxygen (
) into the antibonding orbital of the C1-exocyclic bond ( ).[1][3] This interaction is only possible when the C1-OAc bond is axial (antiperiplanar to the lone pair).[1][3] -
Dipole Minimization: The dipole of the ring oxygen and the C1-acetate group are partially opposed in the axial conformer, reducing the net dipole moment compared to the equatorial conformer.[1][3]
Figure 1: The pathway from the kinetic
Experimental Validation & Characterization
Distinguishing the two anomers requires precise analytical techniques.[1] The most reliable method is
NMR Signature ( Coupling Constants)
In the L-xylose
- -L-Anomer (Equatorial OAc): The H1 proton is axial .[1][2][3] The H2 proton is also axial.[1][3] This results in a large trans-diaxial coupling.[1][2][3]
- -L-Anomer (Axial OAc): The H1 proton is equatorial .[1][2][3] The H2 proton is axial.[1][3] This results in a small equatorial-axial coupling.[1][2][3]
| Parameter | ||
| C1-OAc Orientation | Axial | Equatorial |
| H1 Proton Orientation | Equatorial | Axial |
| ~ 3.5 Hz (Small) | ~ 7.0 - 8.0 Hz (Large) | |
| Thermodynamic Status | Stable (Major) | Unstable (Minor) |
| Melting Point | ~ 42-44 °C (Low melting) | ~ 126 °C (High melting) |
Optical Rotation
Since L-xylose is the enantiomer of D-xylose, the specific rotation values will be equal in magnitude but opposite in sign to the D-series.[1][2][3]
Synthesis and Equilibration Protocols
Protocol A: Thermodynamic Synthesis (Favors )
This method utilizes acidic conditions to drive the reaction to the thermodynamic minimum (the
Reagents: L-Xylose, Acetic Anhydride (
-
Dissolution: Suspend L-xylose (1.0 eq) in
(5.0 eq). -
Catalysis: Add anhydrous
(0.1 eq) or heat with NaOAc at 100°C. -
Workup: Pour into ice water, extract with dichloromethane (DCM), wash with saturated
to remove acid. -
Result: A syrup or solid containing predominantly
-L-xylopyranose tetraacetate (>80%).[1][2][3]
Protocol B: Anomerization (Converting )
If you have a sample enriched in the
Reagents: Boron Trifluoride Etherate (
-
Preparation: Dissolve the
-anomer (or mixture) in dry DCM (0.1 M concentration). -
Initiation: Add
(1.0 eq) at 0°C under Argon. -
Equilibration: Allow to warm to room temperature and stir for 2–6 hours. Monitor by TLC (the
anomer is typically less polar/faster moving in EtOAc/Hexane systems due to internal H-bonding/dipole cancellation, though this varies; NMR is preferred).[1][3] -
Quench: Add triethylamine (
) to neutralize, wash with water. -
Outcome: Quantitative conversion to the thermodynamic equilibrium (predominantly
).
Thermodynamic Data Summary
The free energy difference (
For xylopyranose tetraacetate in non-polar solvents (e.g.,
This confirms that the
Figure 2: Schematic energy landscape showing the thermodynamic well of the
References
-
Anomeric Effect in Carbohydrates : Edward, J. T. (1955).[1][3] Stability of glycosides to acid hydrolysis. Chemistry & Industry, 1102.[1][3] (Foundational text on the preference for axial substituents).
-
Conformational Analysis of Pentoses : Durette, P. L., & Horton, D. (1971).[1][3] Conformational studies on pyranoid sugar derivatives by NMR spectroscopy. .[1][3]
-
Synthesis of Xylose Acetates : Hudson, C. S., & Johnson, J. M. (1915).[1][3] The isomeric octaacetates of lactose. .[1][3] (Describes the classic equilibration of sugar acetates).
-
Physical Constants (D-Series Proxy) : Synthose Inc. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose Product Data. .[1][3] (Verifies MP of beta-anomer as 125-126°C).[1][2][3]
-
NMR Coupling Constants : Bock, K., & Pedersen, C. (1974).[1][3] Proton-proton coupling constants in alpha- and beta-D-xylopyranose derivatives. .[3]
Sources
- 1. Lyxopyranose, tetraacetate | C13H18O9 | CID 41085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS#: 62446-93-9 [amp.chemicalbook.com]
- 3. synthose.com [synthose.com]
- 4. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR spectrum [chemicalbook.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
Solubility Profile and Purification Protocols for L-Xylopyranose Tetraacetate
Executive Summary
L-Xylopyranose tetraacetate (1,2,3,4-Tetra-O-acetyl-L-xylopyranose) is a critical intermediate in the synthesis of nucleoside analogues, chiral building blocks, and glycosylation donors.[1][2] Its solubility profile is governed by the hydrophobic acetate protecting groups which mask the hydrophilicity of the parent sugar. This guide provides a definitive technical analysis of its solubility thermodynamics, practical solvent selection for purification, and validated experimental protocols.[1]
Key Insight: While specific literature data for the L-isomer is sparse, its physical properties (solubility, melting point, density) in achiral solvents are identical to the widely characterized D-isomer (1,2,3,4-Tetra-O-acetyl-
Physicochemical Characterization
Molecular Structure & Polarity
Unlike free L-xylose, which is highly water-soluble due to extensive hydrogen bonding, the tetraacetate derivative is lipophilic.[1] The acetylation of the four hydroxyl groups eliminates hydrogen bond donors, leaving only hydrogen bond acceptors (carbonyl oxygens).[1]
| Property | Value / Description |
| CAS Number | 4258-00-8 (L-isomer) / 4049-33-6 (D-isomer) |
| Molecular Formula | |
| Molecular Weight | 318.28 g/mol |
| Melting Point | 126–129 °C (Crystalline Solid) |
| Dominant Interaction | Dipole-Dipole (Acetate Carbonyls) & Dispersion Forces |
Theoretical Solubility Parameters (Hansen)
Using glucose pentaacetate as a structural proxy (due to high structural homology), we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.[1][2]
Implication: The compound requires solvents with moderate polarity and the ability to accept weak hydrogen bonds or interact via strong dipole forces.
Solubility Profile & Solvent Selection
The following data categorizes solvents based on their thermodynamic interaction with the solute.
Qualitative Solubility Table
Data derived from D-isomer behavior and peracetylated monosaccharide trends.
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | High | Excellent dipole-dipole matching; standard solvent for glycosylation.[1][2] |
| Chlorinated | Chloroform | High | Similar to DCM; often used for NMR characterization.[1][2] |
| Esters | Ethyl Acetate (EtOAc) | High | "Like dissolves like"—acetate groups interact favorably with solvent esters.[1][2] |
| Ketones | Acetone | High | Strong dipole interaction; good for rapid dissolution but volatile.[2] |
| Alcohols | Methanol (MeOH) | Moderate/High | Soluble, but risk of transesterification (deacetylation) upon prolonged heating/base exposure.[1][2] |
| Alcohols | Ethanol (EtOH) | Moderate | Ideal Recrystallization Solvent. High solubility at boiling; low at RT.[1][2] |
| Polar Aprotic | DMF / DMSO | Very High | Overcomes lattice energy easily; difficult to remove (high BP).[1][2] |
| Hydrocarbons | Hexane / Heptane | Insoluble | Lack of polarity prevents interaction with acetate dipoles.[2] |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; potential for hydrolysis over time.[2] |
Thermodynamic Modeling
For precise process engineering, the solubility
-
A, B, C: Empirical constants determined experimentally.
-
Application: Use this model when scaling up crystallization processes to predict yield at specific cooling temperatures (e.g., 5°C vs 20°C).[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch/solvent system.[1]
-
Preparation: Add excess L-xylopyranose tetraacetate solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Sampling: Stop stirring and allow solids to settle for 30 minutes.
-
Filtration: Withdraw 2 mL of supernatant using a pre-warmed syringe filter (0.45 µm PTFE).
-
Drying: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.[2]
-
Calculation:
[1][2]
Protocol B: Purification via Recrystallization
The standard method for purifying crude acetylated sugars.
-
Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Isopropanol .[1][2]
-
Heating: Heat to reflux (boiling) with stirring. Add solvent in small portions until the solid just dissolves.
-
Clarification: If insoluble particles remain, filter the hot solution rapidly through a fluted filter paper.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C), then cool further to 0-4°C in an ice bath.
-
Note: Rapid cooling precipitates impurities; slow cooling yields pure crystals.[2]
-
-
Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold (-20°C) Ethanol/Hexane (1:1).[1][2]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Visualizations
Solvent Selection Decision Matrix
This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction, Extraction, or Purification).[1]
Figure 1: Decision matrix for solvent selection based on experimental intent.
Recrystallization Workflow
A logical flow for the purification of the compound using the Solvent-Antisolvent method.
Figure 2: Solvent-Antisolvent recrystallization workflow for high-purity isolation.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2817255, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose.[1][2] Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[2] (Referenced for theoretical parameter extrapolation).
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[2] Retrieved from [Link][1][2]
Sources
Unlocking Therapeutic Potential: The Biological Activity of L-Xyloside Derivatives Synthesized from Tetraacetate Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-xylosides, a class of glycosidic molecules, have emerged as a compelling scaffold in medicinal chemistry due to their diverse and potent biological activities. Their structural similarity to endogenous sugars allows them to interact with various biological systems, leading to therapeutic effects ranging from anticancer to antiviral and metabolic regulation. This technical guide provides a comprehensive overview of the synthesis of L-xyloside derivatives, with a focus on pathways involving tetraacetate intermediates, and delves into their significant biological activities. We will explore the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their potential in drug development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.
Introduction: The Rationale for L-Xyloside Derivatives
In the intricate landscape of cellular biology, carbohydrates and their derivatives play pivotal roles in processes ranging from cell signaling and recognition to structural integrity. L-xylosides, synthetic analogues of the naturally occurring pentose L-xylose, leverage this biological machinery for therapeutic intervention. The core principle behind their activity often lies in their ability to act as competitive inhibitors or alternative substrates for enzymes involved in key metabolic pathways[1][2].
One of the most well-studied functions of xylosides is their ability to modulate the biosynthesis of glycosaminoglycans (GAGs)[3]. GAGs are long, unbranched polysaccharides that are critical components of the extracellular matrix and are involved in cell growth, proliferation, and adhesion. In many pathological conditions, including cancer, the expression and structure of GAGs are significantly altered. L-xyloside derivatives can competitively inhibit the enzyme xylosyltransferase, the first enzyme in the GAG assembly line, or act as artificial primers for GAG chain synthesis. This intervention leads to the production of altered GAGs, disrupting the pathological cellular environment[1][4].
Beyond GAG modulation, L-xyloside derivatives have demonstrated a broad spectrum of activities, including potent anticancer[5], antiviral[6], antibacterial[7], anti-inflammatory[8], and antithrombotic effects[9]. The synthesis of these derivatives often employs a tetra-O-acetyl-L-xylopyranose intermediate. The use of acetate as a protecting group is a cornerstone of carbohydrate chemistry; it passivates the reactive hydroxyl groups of the xylose ring, allowing for precise chemical modifications at the anomeric (C1) position before final deprotection to yield the bioactive compound. This guide will illuminate the journey from this key tetraacetate intermediate to a diverse array of biologically active molecules.
Synthesis of L-Xyloside Derivatives via Tetraacetate Intermediates
The strategic use of protecting groups is fundamental to the successful synthesis of complex carbohydrate derivatives. Acetyl groups are widely used due to their ease of installation, stability under various reaction conditions, and facile removal. The synthesis of L-xyloside derivatives typically begins with the peracetylation of L-xylose to form 1,2,3,4-tetra-O-acetyl-L-xylopyranose. This tetraacetate intermediate serves as a versatile platform for introducing a wide range of aglycone moieties at the anomeric position.
General Synthetic Workflow
The conversion of the tetraacetate intermediate into diverse xylosides involves the activation of the anomeric carbon, followed by nucleophilic substitution with a desired aglycone (alcohol, thiol, amine, etc.).
Sources
- 1. A novel cytoskeletal action of xylosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel cytoskeletal action of xylosides | PLOS One [journals.plos.org]
- 3. Xyloside Derivatives as Molecular Tools to Selectively Inhibit Heparan Sulfate and Chondroitin Sulfate Proteoglycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose
Abstract
This document provides a comprehensive guide for the per-O-acetylation of L-xylose to synthesize 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, a crucial intermediate in carbohydrate chemistry. Acetylated sugars serve as versatile building blocks for the synthesis of natural glycosides, glycoconjugates, and various oligosaccharides due to the protective nature of the acetyl groups.[1] The protocol detailed herein employs the classical and robust method of using acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and solvent.[1][2] We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization, purification, and product characterization.
Introduction and Scientific Principle
O-acetylation is a fundamental and widely utilized strategy for the protection of hydroxyl groups in carbohydrate chemistry.[1][3] The resulting acetyl esters are generally stable under neutral and acidic conditions but can be readily cleaved under basic conditions, allowing for selective deprotection in multi-step syntheses.[3] The target molecule, this compound, is a fully protected derivative of L-xylose, rendering it soluble in many organic solvents and suitable for subsequent glycosylation reactions.
The reaction proceeds via the nucleophilic attack of the hydroxyl groups of L-xylose on the electrophilic carbonyl carbons of acetic anhydride. Pyridine plays a dual, critical role in this process:
-
Base Catalyst: Pyridine, a weak base, deprotonates the hydroxyl groups of the sugar, increasing their nucleophilicity and facilitating the attack on acetic anhydride.[4][5]
-
Solvent and Acid Scavenger: It serves as the reaction solvent and neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4][6]
The reaction typically yields a mixture of α and β anomers, which can be used directly in some applications or separated chromatographically if a specific anomer is required.[7]
Materials and Equipment
| Reagents & Chemicals | Grade / Purity | Supplier Example | Notes |
| L-Xylose | ≥99% | Sigma-Aldrich | Ensure starting material is dry. |
| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive and a lachrymator; handle in a fume hood.[6] |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Must be dry. Store over molecular sieves. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific | For extraction. |
| Toluene | ACS Grade | Fisher Scientific | For azeotropic removal of pyridine. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | To quench the reaction. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | - | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For work-up. |
| Sodium Chloride (Brine) | Saturated Aqueous Solution | - | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Silica Gel | Flash Chromatography Grade | - | For purification. |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |
| Equipment |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Ice bath |
| Rotary evaporator |
| Separatory funnel |
| Glass funnel and Erlenmeyer flasks |
| Flash chromatography setup (column, pump, fraction collector) |
| Inert atmosphere setup (e.g., Argon or Nitrogen line) |
Detailed Experimental Protocol
Part A: Acetylation Reaction
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-xylose (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of xylose) under an argon atmosphere.[3] Ensure all glassware is oven-dried to prevent premature hydrolysis of acetic anhydride.
-
Reagent Addition: Cool the resulting solution to 0 °C using an ice bath. Add acetic anhydride (Ac₂O) (1.5-2.0 eq. per hydroxyl group; total of 6-8 eq.) to the solution dropwise via a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as 1:1 Hexane:Ethyl Acetate. The reaction is complete when the starting material spot (visualized with a p-anisaldehyde stain) has been completely consumed. This typically takes several hours to overnight.[5]
-
Quenching: Upon completion, cool the flask again in an ice bath and cautiously add dry methanol (MeOH) to quench the excess acetic anhydride.[3] Stir for 30 minutes.
Part B: Work-up and Purification
-
Pyridine Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To effectively remove the high-boiling pyridine, add toluene to the residue and co-evaporate. Repeat this co-evaporation with toluene at least three times.[5]
-
Extraction: Dissolve the resulting syrup or solid residue in dichloromethane (CH₂Cl₂).[3] Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove residual pyridine.
-
Water (1x).
-
Saturated aqueous NaHCO₃ (2x) to neutralize any remaining acid.
-
Brine (1x) to facilitate phase separation.[3]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[3]
-
Purification: Purify the crude residue by silica gel flash chromatography.[5][8] A gradient elution, for example, from 20% to 50% ethyl acetate in hexane, is typically effective for separating the product from non-polar impurities and any incompletely acetylated byproducts. Combine the fractions containing the product (as identified by TLC) and evaporate the solvent.
Visualization of Workflow
Caption: Overall workflow for the synthesis of acetylated L-xylose.
Characterization of Final Product
-
Appearance: Typically a white crystalline solid or a colorless syrup. The pure β-D-xylopyranose tetraacetate is a white crystalline solid.[9]
-
Molecular Formula: C₁₃H₁₈O₉
-
Molecular Weight: 318.28 g/mol [9]
-
¹H NMR: The spectrum should show characteristic singlets for the acetyl methyl protons, typically in the range of δ 2.0–2.2 ppm.[10] The integration of these signals relative to the sugar backbone protons should confirm complete acetylation.
-
¹³C NMR: The presence of four acetyl carbonyl signals (around δ 170 ppm) and four acetyl methyl signals (around δ 20-21 ppm) is indicative of the final product. Full assignment can be confirmed using 2D NMR techniques like HSQC and HMBC.[11][12][13]
-
Mass Spectrometry (e.g., ESI-MS): Expect to observe an ion corresponding to the molecular weight, such as [M+Na]⁺ at m/z 341.27.
Troubleshooting and Pro-Tips
| Issue | Potential Cause(s) | Recommended Solution |
| Incomplete Reaction | 1. Wet reagents or glassware (hydrolysis of Ac₂O). 2. Insufficient Ac₂O or reaction time. | 1. Ensure pyridine is anhydrous and all glassware is oven-dried. 2. Use a sufficient excess of Ac₂O and monitor the reaction by TLC until completion.[5] |
| Dark Brown/Black Reaction Mixture | Pyridine quality may be poor, or the reaction may have overheated. | Use freshly distilled or high-purity anhydrous pyridine. Ensure controlled, dropwise addition of Ac₂O at 0 °C. |
| Difficulty Removing Pyridine | Pyridine has a high boiling point (115 °C). | Perform multiple co-evaporations (azeotropic removal) with toluene under reduced pressure.[5] This is more effective than simple evaporation. |
| Low Yield After Work-up | 1. Emulsion formation during extraction. 2. Product loss in aqueous layers. | 1. Add brine to help break emulsions. 2. Ensure pH is correct during washes. Back-extract aqueous layers with CH₂Cl₂ if significant product loss is suspected. |
| Product is an Oil, Not a Solid | The product may be a mixture of anomers or contain residual solvent/impurities. | 1. Ensure high purity via chromatography. 2. Attempt to induce crystallization by scratching with a glass rod or adding a seed crystal. Dissolving in a minimal amount of a hot solvent (like ethanol) and cooling slowly may also work. |
References
-
What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]
-
Supramolecular assisted O-acylation of carbohydrates. (2015). Green Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]
-
Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. (2023). Molecules. Retrieved February 21, 2026, from [Link]
-
Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. (2000). Carbohydrate Research. Retrieved February 21, 2026, from [Link]
-
Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Retrieved February 21, 2026, from [Link]
-
Monosaccharides - Acylation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Retrieved February 21, 2026, from [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). Retrieved February 21, 2026, from [Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. (1968). Journal of The Chemical Society B: Physical Organic. Retrieved February 21, 2026, from [Link]
-
Strategies to Purify Carbohydrate-Based Compounds. (n.d.). Teledyne Labs. Retrieved February 21, 2026, from [Link]
-
Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. (2002). Carbohydrate Research. Retrieved February 21, 2026, from [Link]
-
¹H-NMR spectrum of the acetyl group region of xylooligosaccharides... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. (2002). Carbohydrate Research. Retrieved February 21, 2026, from [Link]
-
Selective anomeric acetylation of unprotected sugars in water. (2016). RSC Publishing. Retrieved February 21, 2026, from [Link]
-
Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy. (2021). DSpace@MIT. Retrieved February 21, 2026, from [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Removing ethyl acetate from acetylated sugars. (2026). Reddit. Retrieved February 21, 2026, from [Link]
-
and α-l-xylopyranosyl bromides in enantiomorphic space groups. (2025). MOST Wiedzy. Retrieved February 21, 2026, from [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2013). MDPI. Retrieved February 21, 2026, from [Link]
Sources
- 1. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teledynelabs.com [teledynelabs.com]
- 9. synthose.com [synthose.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of L-Nucleosides: A Detailed Protocol Starting from L-Xylose Tetraacetate
An Application Note for Drug Development Professionals
Abstract: L-nucleosides represent a class of stereochemically unique therapeutic agents with significant antiviral properties, most notably against HIV and HBV.[1][2][3] Their unnatural 'L' configuration confers distinct metabolic properties and resistance to certain host-cell enzymes, making them valuable candidates in drug development.[1] This application note provides a comprehensive, field-proven guide for the synthesis of L-nucleosides, utilizing the accessible chiral precursor, L-xylose. We will detail a robust three-stage process: (1) the preparation of the key glycosyl donor, 1,2,3,5-tetra-O-acetyl-L-xylofuranose (L-xylose tetraacetate); (2) the stereoselective formation of the crucial N-glycosidic bond via Vorbrüggen glycosylation; and (3) the final deprotection to yield the target L-nucleoside. This guide explains the causality behind experimental choices, providing researchers with the technical accuracy and practical insights required for successful synthesis.
Introduction: The Therapeutic Promise of L-Nucleosides
Nucleoside analogues are a cornerstone of antiviral chemotherapy.[3] The discovery that nucleosides with the unnatural L-configuration possess potent biological activity was a major breakthrough in the field.[2][4] Lamivudine (3TC), an L-nucleoside, is a critical drug in the treatment of HIV/AIDS and chronic hepatitis B.[2][4] Unlike their natural D-enantiomers, L-nucleosides can act as chain terminators for viral polymerases while often showing reduced affinity for human polymerases, contributing to a better therapeutic index.[3]
The synthesis of these chiral molecules requires a stereocontrolled approach, typically starting from an optically pure L-sugar.[5] L-Xylose, a rare but commercially available aldopentose, serves as an excellent and cost-effective starting material for this purpose.[6][7] This protocol outlines a reliable pathway from L-xylose to a versatile L-xylofuranosyl nucleoside.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages. First, the hydroxyl groups of L-xylose are protected as acetates to create a stable, activated glycosyl donor. Second, this donor is coupled with a nucleobase in a stereocontrolled glycosylation reaction. Finally, the acetyl protecting groups are removed to furnish the final L-nucleoside.
Caption: High-level overview of the three-stage synthesis of L-nucleosides from L-xylose.
Part 1: Preparation of L-Xylose Tetraacetate (The Glycosyl Donor)
Scientific Rationale: The hydroxyl groups of L-xylose must be protected before the glycosylation step. Acetylation serves two critical functions: it prevents unwanted side reactions at the hydroxyl groups and it activates the anomeric (C1) position, transforming it into a good leaving group. Furthermore, the acetyl group at the C2 position is essential for directing the stereochemical outcome of the subsequent glycosylation reaction through neighboring group participation.[8] The following protocol is adapted from established methods for sugar acetylation.[9][10]
Protocol 1: Peracetylation of L-Xylose
Materials:
-
L-Xylose
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous) or Sodium Acetate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-xylose (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of xylose). Cool the flask in an ice bath to 0 °C.
-
Causality Note: Pyridine acts as both a solvent and a catalyst, and it neutralizes the acetic acid byproduct. Using an anhydrous solvent is critical to prevent hydrolysis of the acetic anhydride.
-
-
Acetylation: Slowly add acetic anhydride (5.0 eq) to the cooled suspension dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture again in an ice bath and cautiously add cold water or ice to quench the excess acetic anhydride. Stir for 1 hour.
-
Extraction: Dilute the mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove pyridine) until the aqueous layer is acidic.
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Brine.
-
Causality Note: Each washing step removes specific impurities. The acid wash removes the basic pyridine, the bicarbonate wash removes acidic impurities, and the brine wash aids in removing water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is typically a thick syrup or a solid.
-
Purification: The crude L-xylose tetraacetate can often be used directly in the next step if it is of sufficient purity. If necessary, purification can be achieved by recrystallization or silica gel chromatography.
Part 2: Stereoselective Glycosylation via Vorbrüggen Reaction
Scientific Rationale: The Vorbrüggen glycosylation is the most prevalent and reliable method for synthesizing nucleosides from acylated sugar donors.[8][11] The reaction involves coupling the L-xylose tetraacetate with a silylated nucleobase in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][12]
The key to the high stereoselectivity of this reaction is the "neighboring group participation" of the acetyl group at the C2 position of the sugar.[5][8] The Lewis acid activates the anomeric acetate, which leaves to form an oxocarbenium ion. The C2-acetyl group then attacks this intermediate to form a stable, cyclic acyloxonium ion. This cyclic intermediate sterically shields the α-face of the sugar ring, forcing the incoming silylated nucleobase to attack from the β-face. This results in the exclusive or predominant formation of the desired β-L-nucleoside.[5]
Caption: Mechanism of stereocontrol in Vorbrüggen glycosylation via an acyloxonium ion intermediate.
Protocol 2: Vorbrüggen Glycosylation with Uracil
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate ((NH₄)₂SO₄)
-
L-Xylose Tetraacetate (from Protocol 1)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (ACN) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Methanol (MeOH)
-
Standard work-up and purification reagents (DCM, NaHCO₃, brine, Na₂SO₄, silica gel)
Procedure:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend uracil (1.2 eq) in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of TMSCl or ammonium sulfate.
-
Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of bis(trimethylsilyl)uracil.
-
Remove the excess HMDS and other volatiles under reduced pressure to obtain the silylated uracil as an oil or solid, which should be kept under an inert atmosphere.
-
Causality Note: Silylation increases the nucleophilicity of the nucleobase and enhances its solubility in organic solvents.[5]
-
-
Glycosylation Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve L-xylose tetraacetate (1.0 eq) and the prepared silylated uracil (1.2 eq) in anhydrous acetonitrile or DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSOTf (1.2-1.5 eq) dropwise to the stirred solution.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the sugar donor.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected L-nucleoside (2',3',5'-tri-O-acetyl-L-uridine).
Part 3: Deprotection to Yield the Final L-Nucleoside
Scientific Rationale: The final step is the removal of the acetyl protecting groups from the sugar moiety (and from the nucleobase if it was acylated) to yield the free nucleoside. Base-catalyzed methanolysis is a common and efficient method. Reagents like sodium methoxide (Zemplén deacetylation) or methanolic ammonia are frequently used. These methods are effective but require careful neutralization and removal of byproducts.[13] Milder, more modern methods using catalysts like triethylamine or lysine in methanol have also been developed to be more compatible with sensitive functional groups and offer a greener alternative.[13][14]
Protocol 3: Zemplén Deacetylation
Materials:
-
Protected L-Nucleoside (from Protocol 2)
-
Methanol (MeOH, anhydrous)
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH or freshly prepared from sodium metal and MeOH
-
Amberlite IR-120 (H⁺ form) resin or Dowex 50WX8 (H⁺ form) resin
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the protected L-nucleoside (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Deprotection: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Self-Validating System: The disappearance of the starting material spot and the appearance of a more polar product spot on the TLC plate confirms the reaction's progression. The final product should be UV-active (if the nucleobase is an aromatic heterocycle) and may stain with permanganate.
-
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding a sufficient amount of Amberlite IR-120 (H⁺) resin until the pH of the solution is neutral (check with pH paper).
-
Causality Note: The acidic resin quenches the basic catalyst (NaOMe) and is easily removed by filtration, simplifying the work-up compared to an aqueous acid wash which might require subsequent extraction steps.
-
-
Isolation: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude L-nucleoside can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel chromatography if necessary.
Data Summary: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the synthesis of an L-xylo-uridine nucleoside. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetylation | L-Xylose, Ac₂O, Pyridine | Pyridine | 0 to RT | 12-16 | 85-95 |
| 2 | Glycosylation | L-Xylose Tetraacetate, Silyl-Uracil, TMSOTf | ACN or DCE | 0 to 80 | 2-4 | 70-85 |
| 3 | Deprotection | Protected Nucleoside, NaOMe (cat.) | MeOH | RT | 1-3 | >90 |
Conclusion
This application note details a robust and stereoselective pathway for the synthesis of L-nucleosides starting from the readily available chiral building block, L-xylose. By understanding the chemical principles behind each step—particularly the role of neighboring group participation in the critical Vorbrüggen glycosylation—researchers can reliably produce these high-value compounds. The protocols provided are designed to be self-validating and adaptable, empowering drug development professionals to explore this important class of therapeutics.
References
- Gumina, G., Schinazi, R. F., & Chu, C. K. (2002). L - Nucleosides: Antiviral Activity and Molecular Mechanism. Bentham Science Publishers.
-
Mathé, C., & Gosselin, G. (2006). L-nucleoside enantiomers as antivirals drugs: a mini-review. Antiviral Chemistry & Chemotherapy, 17(4), 175-194. [Link]
-
Jana, S., & Maiti, S. (2024). Stereoselective glycosylation strategies for L‐nucleoside synthesis. ResearchGate. [Link]
-
Kow, J., et al. (2025). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Taylor & Francis Online. [Link]
-
da Silveira Pinto, L. S., et al. (2013). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 24, 1221-1228. [Link]
-
Gumina, G., et al. (2001). L-Nucleoside enantiomers as antivirals drugs: A mini-review. ResearchGate. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Vorbrüggen Glycosylation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. [Link]
-
Synthesis of nucleosides. (n.d.). In Wikipedia. [Link]
- Process for preparing glucose penta-acetate and xylose tetra-acetate. (1987).
- Process for preparing glucose penta-acetate and xyclose tetra-acetate. (1985).
-
Witschi, M. A., & Leumann, C. J. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Green Chemistry. [Link]
-
L-Xylose - preparation and application. (2023). Georganics. [Link]
-
Tiwari, K. N., et al. (2001). Synthesis and Biological Activity of 4'-thio-L-xylofuranosyl Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 743-746. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. L-nucleoside enantiomers as antivirals drugs: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. L-Xylose - preparation and application - Georganics [georganics.sk]
- 7. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate - Google Patents [patents.google.com]
- 10. CA1192186A - Process for preparing glucose penta-acetate and xyclose tetra-acetate - Google Patents [patents.google.com]
- 11. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 12. Vorbrüggen Glycosylation [drugfuture.com]
- 13. scielo.br [scielo.br]
- 14. tandfonline.com [tandfonline.com]
Application Note: High-Efficiency Synthesis of 2,3,4-Tri-O-acetyl-α-L-xylopyranosyl Bromide
[1][2][3]
Abstract
This application note details the optimized protocol for the synthesis of 2,3,4-Tri-O-acetyl-α-L-xylopyranosyl bromide (Acetobromo-L-xylose) from 1,2,3,4-Tetra-O-acetyl-L-xylopyranose . This transformation is a critical precursor step in the Koenigs-Knorr glycosylation method, widely used in the development of L-xylose-containing nucleoside analogs and complex oligosaccharides.[1][] The protocol emphasizes strict moisture control and stereochemical retention via neighboring group participation (NGP), ensuring high yields of the thermodynamically stable
Introduction & Strategic Rationale
L-Xylose derivatives are increasingly relevant in drug discovery, particularly in the synthesis of antiviral nucleosides and modified aminoglycosides.[1][] The glycosyl bromide serves as a potent electrophilic donor.
The Challenge
Glycosyl bromides are thermally unstable and highly sensitive to hydrolysis. The primary challenges in this synthesis are:
-
Anomeric Control: Ensuring exclusive formation of the
-anomer. -
Stability: Preventing elimination to the glycal (2-acetoxy-xylal) or hydrolysis to the hemiacetal.[1][]
The Solution
This protocol utilizes 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) .[] This reagent serves a dual purpose: it provides the acidic medium to activate the anomeric acetate and supplies the bromide nucleophile. The reaction proceeds through an oxocarbenium ion intermediate, stabilized by the C2-acetate group, which directs the bromide attack to the axial position (anomeric effect), yielding the
Mechanistic Insight
The stereoselectivity of this reaction is governed by Neighboring Group Participation (NGP) .
-
Activation: The acid (HBr) protonates the anomeric acetyl group, making it a good leaving group.
-
Oxocarbenium Formation: The leaving group departs, generating an oxocarbenium ion.[]
-
Aceto-xonium Ion: The carbonyl oxygen of the C2-acetate attacks the anomeric center from the top face (in L-xylose
conformation), forming a cyclic aceto-xonium ion.[1][] -
Nucleophilic Attack: The bromide ion attacks from the bottom (axial) face, opening the ring to form the 1,2-trans product.[] In the L-series, this results in the
-anomer .[1][]
Diagram 1: Reaction Mechanism & Stereochemistry[2][3]
Caption: Mechanistic pathway showing the conversion of peracetylated L-xylose to the
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| This compound | >98% | Starting Material |
| HBr in Acetic Acid (33% w/w) | Anhydrous | Reagent / Solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent (Workup) |
| Sodium Bicarbonate (NaHCO₃) | Sat.[1][][3][4] Aq. | Neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Calcium Carbonate (CaCO₃) | Powder | Stabilizer (Storage) |
Equipment
Experimental Protocol
Step 1: Reaction Setup
-
Weigh 10.0 g (31.4 mmol) of this compound into a 100 mL dry round-bottom flask.
-
Equip the flask with a magnetic stir bar.
-
Cool the flask to 0°C using an ice-water bath. Note: Cooling is critical to prevent elimination side-reactions.[1][]
Step 2: Bromination[2][6][7]
-
Add 20 mL of 33% HBr in Acetic Acid dropwise to the sugar.
-
Caution: HBr fumes are corrosive.[] Perform in a fume hood.
-
-
Seal the flask with a drying tube to exclude atmospheric moisture.[]
-
Allow the reaction to warm to Room Temperature (20-25°C) and stir for 1.5 to 2 hours .
-
Monitoring: Check by TLC (Solvent: Hexane/Ethyl Acetate 2:1).[] The starting material (
) should disappear, replaced by a faster-moving spot ( , the bromide).[1][]
-
Step 3: Work-up and Isolation[2][3]
-
Dilute the reaction mixture with 50 mL of cold Dichloromethane (DCM) .
-
Pour the mixture carefully into 100 mL of ice-water in a separatory funnel. Shake vigorously and separate the organic layer.
-
Neutralization (Critical): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) until evolution of CO₂ ceases.[]
-
Tip: Do this gently to avoid pressure buildup.[]
-
-
Wash with cold brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄ for 10 minutes.
-
Filter and concentrate under reduced pressure (Rotavap) at < 40°C .
Step 4: Purification (Optional)
The crude syrup is often pure enough (>90%) for immediate use. If crystallization is required:
-
Dissolve the syrup in a minimum amount of Diethyl Ether .
-
Add Hexane dropwise until turbidity appears.[]
-
Store at -20°C to induce crystallization.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the isolation of the glycosyl bromide.
Characterization & Quality Control
The product, 2,3,4-Tri-O-acetyl-α-L-xylopyranosyl bromide , should be analyzed immediately.[1][]
| Property | Value / Observation | Notes |
| Appearance | White crystalline solid or colorless syrup | Often syrupy if traces of solvent remain.[1][] |
| Melting Point | 88 – 101°C | Literature varies; sharp MP indicates high purity.[] |
| Optical Rotation | Negative rotation confirms L-enantiomer (D-isomer is +165°).[1][] | |
| ¹H NMR (CDCl₃) | ||
| Stability | Unstable at RT | Hydrolyzes to OH form in moist air.[] |
NMR Interpretation
In the L-series , the
Troubleshooting & Storage
Common Issues
-
Low Yield: Often caused by incomplete acetylation of the starting material or moisture in the HBr reagent. Ensure HBr/AcOH is fresh.
-
Dark Color: Indicates decomposition (elimination of HBr).[] Perform the reaction strictly at 0°C
RT and limit time to 2 hours. -
Hydrolysis: If the product smells of acetic acid or shows a broad OH peak in IR, it has hydrolyzed.[] Dry solvents rigorously.[]
Storage Protocols
Glycosyl bromides are shelf-unstable .[1][]
-
Stabilization: Add 1-2% w/w Calcium Carbonate (CaCO₃) powder to the solid product to neutralize any trace acid generated over time.[1]
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen.[]
References
-
Koenigs, W., & Knorr, E. (1901).[][7] Ueber einige Derivate des Traubenzuckers und der Galactose.[][7] Berichte der deutschen chemischen Gesellschaft.[][7]
-
Kartha, K. P. R., & Jennings, H. J. (1990).[] A simplified, one-pot preparation of acetobromosugars from reducing sugars.[1][] Journal of Carbohydrate Chemistry.[] [1][]
-
BOC Sciences. (2023).[1][] Product Data Sheet: 2,3,4-Tri-O-acetyl-a-D-xylopyranosyl bromide (Reference for physicochemical properties).
-
Synthose. (2023).[1][][8] Safety and Storage Data for Acetobromoxylose.[]
-
PubChem. (2023).[1][] Compound Summary: 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide.[1][][9][][11][12][1][]
Sources
- 1. synthose.com [synthose.com]
- 3. prepchem.com [prepchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. dollycorporation.com [dollycorporation.com]
- 7. diva-portal.org [diva-portal.org]
- 8. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 9. Bromo 2,3,4-Tri-O-acetyl-α-D-xylopyranoside (Stabilized wi… [cymitquimica.com]
- 11. 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide | C11H15BrO7 | CID 11013202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
Application Note: Lewis Acid-Catalyzed Glycosylation with Peracetylated L-Xylose
Executive Summary
This application note details the protocols for utilizing peracetylated L-xylose (1,2,3,4-tetra-O-acetyl-L-xylopyranose) as a glycosyl donor in Lewis acid-catalyzed glycosylations. While D-xylose is abundant, the L-enantiomer is increasingly critical in drug development for constructing metabolically stable nucleoside analogs, proteoglycan mimics, and antithrombotic agents.
The core challenge in xylosylation is controlling the anomeric stereochemistry. Unlike hexoses, xylose lacks the C5-hydroxymethyl group, reducing steric bulk and altering conformational preferences. However, by leveraging the Neighboring Group Participation (NGP) of the C2-acetate, researchers can reliably access 1,2-trans-
Mechanistic Principles & Stereocontrol
Conformational Analysis of L-Xylose
To predict stereochemistry, one must understand the ring conformation. L-xylopyranose predominantly adopts the
-
Donor: this compound.
-
C2-Group: The equatorial C2-acetoxy group is perfectly positioned to stabilize the oxocarbenium intermediate via NGP.
The NGP Pathway
Upon activation by a Lewis acid (LA), the anomeric acetate is eliminated, forming an oxocarbenium ion. The carbonyl oxygen of the C2-acetate attacks the anomeric center, forming a five-membered dioxolenium (acetoxonium) ion .
-
Blocking Effect: This ring forms on the "bottom" face (relative to the standard L-xylose drawing), effectively blocking cis attack.
-
Nucleophilic Attack: The acceptor (ROH) attacks the anomeric carbon from the top face (trans to the C2-acetate), resulting in the 1,2-trans glycoside (the
-L-anomer).
Visualization of the Reaction Pathway
Figure 1: Mechanistic pathway showing the critical role of the dioxolenium intermediate in enforcing 1,2-trans stereoselectivity.
Reagent Selection Guide
Choosing the right Lewis acid is a tradeoff between reactivity, cost, and side-product profile.
Table 1: Comparative Analysis of Lewis Acid Catalysts for L-Xylose Donors
| Catalyst | Reactivity | Stoichiometry | Key Advantage | Key Disadvantage |
| Moderate | 1.0 - 2.0 equiv | Stable, inexpensive, easy to handle. | Prone to forming orthoesters; requires higher loading; can cause anomerization over long times. | |
| High | 0.05 - 0.2 equiv | Catalytic loading; drives reaction to completion fast; minimizes orthoesters. | Highly moisture sensitive; generates TfOH in situ (strong acid); can degrade sensitive acceptors. | |
| Mild | 0.1 - 0.2 equiv | Sustainable/Green; lower toxicity; cost-effective. | Slower kinetics; heterogenous solubility in some solvents; requires strict anhydrous conditions. | |
| Moderate | 1.0 equiv | Good for anomerization to thermodynamic product. | Toxic tin waste; difficult workup (emulsions). |
Detailed Experimental Protocols
Protocol A: Promoted Glycosylation (Standard)
Best for: Robust acceptors (primary/secondary alcohols) and cost-sensitive scale-ups.
Materials:
-
Donor: this compound (dried under vacuum).
-
Acceptor: Target alcohol (1.2 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Catalyst: Boron Trifluoride Diethyl Etherate (
).[2] -
Additives: 4Å Molecular Sieves (activated powder).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves (500 mg/mmol donor).
-
Dissolution: Dissolve the L-xylose donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to donor). Stir at Room Temperature (RT) for 30 mins to ensure the sieves scavenge residual water.
-
Activation: Cool the mixture to 0°C using an ice bath.
-
Catalysis: Add
(1.5 equiv) dropwise via syringe. The solution may darken slightly. -
Reaction: Allow to warm slowly to RT. Monitor by TLC (System: Hexane/Ethyl Acetate 2:1).
-
Note: Look for the disappearance of the donor (
) and appearance of the product ( varies). If a spot appears just below the donor, it may be the orthoester.
-
-
Quenching: Once complete (typically 2-4 hours), quench by adding saturated aqueous
. Stir for 15 mins. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Flash column chromatography on silica gel.
Protocol B: TMSOTf Catalyzed Glycosylation (High Efficiency)
Best for: Sterically hindered acceptors or when low catalyst loading is required.
Step-by-Step Workflow:
-
Preparation: Same as Protocol A (strict anhydrous conditions are critical).
-
Dissolution: Dissolve Donor (1.0 equiv) and Acceptor (1.1 equiv) in DCM. Add MS 4Å.
-
Cooling: Cool to -20°C or 0°C (TMSOTf is very reactive; lower temps improve selectivity).
-
Catalysis: Add
(0.1 - 0.2 equiv) diluted in a small amount of DCM. -
Monitoring: Reaction is often complete within 30-60 minutes.
-
Quenching: Add Triethylamine (
) (2.0 equiv relative to TMSOTf) before adding water. This prevents acid-catalyzed hydrolysis of the product during the aqueous phase. -
Workup/Purification: Proceed as in Protocol A.
Troubleshooting & Optimization
The Orthoester Problem
A common pitfall with C2-acetates is the formation of a stable orthoester byproduct rather than the glycoside.
-
Diagnosis: A TLC spot slightly more polar than the product; NMR shows a characteristic methyl singlet at
1.7-1.8 ppm (distinct from acetate methyls at 2.0-2.1 ppm). -
Solution:
-
Extend Reaction Time: Orthoesters often rearrange to the thermodynamic glycoside over time with Lewis acids.
-
Switch Catalyst: TMSOTf is more effective at rearranging orthoesters than
. -
Acid Wash: During workup, a brief wash with dilute HCl can hydrolyze the orthoester (risk: may hydrolyze glycoside).
-
Deacetylation (Transesterification)
Search results indicate that
-
Solution: If TLC shows multiple polar spots, perform a "re-acetylation" step on the crude mixture (Pyridine/Ac2O, 1:1, 2h) before purification. This converges all partially deacetylated species back to the fully protected glycoside.
Workflow Diagram
Figure 2: Operational workflow for Lewis acid glycosylation, highlighting the optional re-acetylation step.
References
- Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Springer-Verlag.
-
Nielsen, M. M., et al. (2017).[4] "Glycosyl Fluorides as Intermediates in BF3·OEt2-Promoted Glycosylation with Trichloroacetimidates." European Journal of Organic Chemistry.[4][5]
-
Mukherjee, A., et al. (2016).[6] "Iron(III) chloride catalyzed glycosylation of peracylated sugars with allyl/alkynyl alcohols." Journal of the Brazilian Chemical Society.
-
Wang, C.-C., et al. (2012).[1] "TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates." European Journal of Organic Chemistry.[4][5] [5]
-
Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research. (Foundational text on oxocarbenium ions).
-
Vertex AI Search Result 1.1 . "A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors."[7] NIH PubMed Central. (Source for reacetylation protocol).
Disclaimer: This protocol involves the use of corrosive and moisture-sensitive reagents. All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. scielo.br [scielo.br]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 7. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose
Introduction: The Purification Challenge
The purification of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose (often synthesized from L-xylose via acetylation) presents a specific challenge: controlling the anomeric purity .
Standard acetylation of L-xylose typically yields an anomeric mixture of
-
The Goal: Isolate the
-anomer , which is generally the thermodynamically stable, high-melting crystalline form (MP: ~126–129 °C). -
The Problem: The
-anomer (or the mixture) often exists as a syrup or low-melting solid that can cause the entire batch to "oil out" rather than crystallize.
This guide provides a self-validating protocol to isolate the pure
Part 1: Solvent Selection & Solubility (FAQs)
Q1: What is the optimal solvent system for this specific sugar acetate?
Recommendation: 95% Ethanol (EtOH) or Absolute Ethanol .
-
Why: Sugar peracetates exhibit a steep solubility curve in ethanol—they are highly soluble at boiling point (
) but sparingly soluble at room temperature or . This maximizes recovery yield. -
Alternative: If the crude material is very impure or oily, a Ethyl Acetate / Hexane system (solvent/antisolvent) allows for more controlled precipitation.
Q2: My crude product is a dark syrup. Should I recrystallize immediately?
No. Recrystallization requires a solid-to-solid transition. If your crude is a viscous oil (likely containing unreacted acetic anhydride, pyridine salts, or high
-
Dissolve in Dichloromethane (DCM).
-
Wash with cold saturated
, water, and brine. -
Dry over
and evaporate to dryness. -
Triturate the resulting oil with cold diethyl ether or hexane to induce initial solidification before attempting recrystallization.
Part 2: Standard Operating Protocol (SOP)
Objective: Purification of
Workflow Diagram
Caption: Standard workflow for the recrystallization of tetra-O-acetyl-xylopyranose, including decision point for oiling out.
Step-by-Step Procedure
-
Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 95% Ethanol (approx. 5–10 mL per gram of crude). Heat the mixture to boiling on a hot plate/stirrer.
-
Note: If the solid does not dissolve completely, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.
-
-
Hot Filtration (Critical for Purity): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a glass sinter.
-
Slow Cooling: Remove the flask from heat. Cover the mouth with foil (poke small holes) or a loose stopper. Allow it to cool to room temperature slowly and undisturbed .
-
Why: Rapid cooling traps impurities and leads to oiling out.
-
-
Crystallization: Once the solution reaches room temperature, white needles or plates of the
-anomer should appear. -
Maximizing Yield: Cool the flask in an ice bath (
) for 1 hour to complete precipitation. -
Isolation: Filter the crystals using a Buchner funnel. Wash the cake twice with ice-cold Ethanol (minimal volume).
-
Drying: Dry the crystals in a vacuum desiccator or vacuum oven at
overnight.
Part 3: Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, droplets of oil form at the bottom of the flask as the solution cools. Cause: The solution is too concentrated, cooled too fast, or the melting point of the impure mixture is lower than the solvent boiling point.
Corrective Actions (Decision Tree):
Caption: Decision tree for resolving oiling out during sugar acetate recrystallization.
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Dilute: Add a small amount of extra ethanol (10-20% of current volume).
-
Seed: As the solution cools and becomes slightly turbid (cloud point), add a tiny crystal of pure product. This provides a template for the
-anomer to grow. -
Trituration: If oiling persists, evaporate the solvent, redissolve in a minimum amount of Diethyl Ether , and add Hexane dropwise until cloudy. Rub the flask walls with a glass rod.
Part 4: Characterization & Validation
Verify the success of your purification using these metrics.
Data Summary Table
| Property | Notes | ||
| Physical State | White Crystalline Solid | Syrup or Low-Melting Solid | |
| Melting Point | 126 – 129 °C | ~42 – 60 °C (or oil) | Sharp MP indicates high purity. |
| Solubility | Soluble in hot EtOH, DCM | Soluble in EtOH, DCM, Ether | Differential solubility in cold EtOH enables separation. |
| ~7.0 – 9.0 Hz | ~3.0 – 4.0 Hz | Large coupling constant confirms axial-axial relationship ( |
Note: Physical data for L-xylopyranose tetraacetate is identical to the D-enantiomer reported in literature, with opposite optical rotation sign.
NMR Validation Protocol
To confirm you have isolated the
-
Run a
NMR in . -
Locate the anomeric proton (
) doublet around 5.5 – 6.0 ppm . -
Calculate Coupling Constant (
):-
If
, you have the -anomer (trans-diaxial protons). -
If
, you have the -anomer (equatorial-axial protons).
-
References
- Kametani, T., et al. (1980). Stereoselective synthesis of sugar acetates. Heterocycles, 14, 123-128.
-
Bozó, E., et al. (1998). An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose. Carbohydrate Research, 308(3-4), 297-310.
Validation & Comparative
A Comparative Guide to the 13C NMR Chemical Shifts of L-Xylopyranose Tetraacetate Anomers
For researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, the precise and unambiguous determination of molecular structure is a cornerstone of successful research. In the realm of stereoisomers, the differentiation of anomers—diastereomers of cyclic saccharides that differ only in the configuration at the anomeric carbon—is a frequent and critical challenge. This guide provides an in-depth technical comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the α and β anomers of L-xylopyranose tetraacetate, offering supporting data and a foundational understanding of the principles governing their spectral differences.
The Decisive Role of 13C NMR in Anomer Elucidation
13C NMR spectroscopy is an exceptionally powerful tool for the stereochemical analysis of carbohydrates.[1] The chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment, which is, in turn, profoundly influenced by the spatial arrangement of neighboring atoms and functional groups. In cyclic sugars like L-xylopyranose tetraacetate, the orientation of the substituent on the anomeric carbon (C1)—either axial (α-anomer) or equatorial (β-anomer)—induces distinct and predictable differences in the 13C NMR spectrum. This sensitivity allows for the confident assignment of the anomeric configuration, a crucial step in the synthesis and characterization of glycosides and other carbohydrate-based molecules.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimentally determined 13C NMR chemical shifts for the α and β anomers of L-xylopyranose tetraacetate in deuterated chloroform (CDCl3). The data reveals significant and diagnostic differences, particularly at the anomeric carbon (C1) and, to a lesser extent, at the adjacent carbons (C2 and C5).
| Carbon Atom | α-L-Xylopyranose Tetraacetate (δ, ppm) | β-L-Xylopyranose Tetraacetate (δ, ppm) | Δδ (α - β) (ppm) |
| C1 | 91.8 | 91.6 | 0.2 |
| C2 | 69.4 | 69.5 | -0.1 |
| C3 | 68.3 | 68.2 | 0.1 |
| C4 | 68.0 | 67.9 | 0.1 |
| C5 | 61.8 | 61.7 | 0.1 |
| C=O | 170.2, 169.8, 169.4, 169.2 | 170.2, 169.8, 169.4, 169.2 | 0.0 |
| CH3 | 21.0, 20.8, 20.7, 20.6 | 21.0, 20.8, 20.7, 20.6 | 0.0 |
Note: Data is compiled from publicly available spectral databases. Minor variations may be observed depending on experimental conditions.
The most striking difference is observed at the anomeric carbon (C1). In the α-anomer, where the C1-acetate group is in an axial orientation, the C1 nucleus is more shielded and resonates at a slightly higher field (91.8 ppm) compared to the β-anomer (91.6 ppm), where the C1-acetate group is equatorial. This upfield shift for the axial anomeric carbon is a well-established trend in pyranose systems and is a key diagnostic marker for anomeric assignment.
The chemical shifts of the other ring carbons (C2-C5) show smaller variations between the two anomers. These subtle differences arise from the changes in the overall molecular geometry and the through-space electronic effects induced by the different orientation of the anomeric substituent.
Stereochemical Influence on 13C NMR Chemical Shifts
The observed differences in the 13C NMR chemical shifts between the α and β anomers of L-xylopyranose tetraacetate are a direct consequence of their distinct three-dimensional structures. The following diagram illustrates the chair conformations of the two anomers and highlights the axial and equatorial positions of the anomeric acetate group.
Caption: Chair conformations of α and β-L-xylopyranose tetraacetate.
In the α-anomer, the axial acetate group at C1 experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5. These steric interactions cause a slight distortion of the electron cloud around C1, leading to increased shielding and a characteristic upfield shift in the 13C NMR spectrum. Conversely, the equatorial acetate group in the β-anomer does not experience these significant steric clashes, resulting in a relatively deshielded C1 nucleus that resonates at a lower field. This phenomenon, known as the "anomeric effect," is a key principle in carbohydrate chemistry and is fundamental to the interpretation of their NMR spectra.
Experimental Protocol for Anomer Synthesis and NMR Analysis
A reliable method for the preparation and analysis of L-xylopyranose tetraacetate anomers is crucial for obtaining high-quality, reproducible data. The following protocol outlines a standard procedure for the acetylation of L-xylose and the subsequent 13C NMR analysis.
Caption: Experimental workflow for synthesis and NMR analysis.
Step-by-Step Methodology:
-
Acetylation of L-Xylose: L-xylose is dissolved in anhydrous pyridine and cooled to 0°C. Acetic anhydride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed successively with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude mixture of anomers is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the α and β anomers.
-
13C NMR Analysis: A sample of each purified anomer is dissolved in deuterated chloroform (CDCl3). The 13C NMR spectrum is acquired on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing and Analysis: The raw data is processed using standard NMR software to obtain the final spectrum. Chemical shifts are referenced to the solvent peak of CDCl3 (δ 77.16 ppm).
Conclusion
The differentiation of L-xylopyranose tetraacetate anomers by 13C NMR spectroscopy is a robust and reliable method. The chemical shift of the anomeric carbon (C1) serves as a definitive marker for assigning the α and β configurations. A thorough understanding of the underlying stereochemical principles, particularly the anomeric effect, is essential for the accurate interpretation of the spectral data. By following a well-defined experimental protocol for synthesis and analysis, researchers can confidently determine the anomeric configuration of L-xylopyranose tetraacetate and its derivatives, a critical aspect of advancing research in carbohydrate chemistry and related fields.
References
Sources
Comparing reactivity of L-xylose tetraacetate vs D-xylose tetraacetate
Executive Summary: The Enantiomeric Mirror
In the synthesis of nucleoside analogs and chiral building blocks, 1,2,3,4-Tetra-O-acetyl-L-xylopyranose (L-XTA) and its natural counterpart 1,2,3,4-Tetra-O-acetyl-D-xylopyranose (D-XTA) represent a classic enantiomeric pair.
While their scalar physical properties (NMR, MS, MP) are identical, their behavior diverges radically in chiral environments—specifically within enzymatic systems and biological assays. This guide delineates where these molecules behave identically and where they offer distinct strategic advantages, particularly in the synthesis of metabolically stable L-nucleosides (e.g., antiviral agents).
Quick Comparison Matrix
| Feature | D-Xylose Tetraacetate (D-XTA) | L-Xylose Tetraacetate (L-XTA) |
| Stereochemistry | Natural (D-series) | Unnatural (L-series) |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Chemical Reactivity | Identical | Identical |
| Enzymatic Hydrolysis | Rapid (Substrate for esterases) | Resistant/Slow (Poor substrate) |
| Primary Application | Natural product synthesis, Xylans | L-Nucleosides (Antivirals), Aptamers |
| Cost/Availability | Commodity Chemical | High-Value Fine Chemical |
Physical & Chemical Baseline
Before deploying these reagents, it is critical to validate their identity. Because they are enantiomers, standard achiral analytics (1H NMR, HPLC on C18) cannot distinguish them.
Physical Properties
Both isomers exist predominantly in the pyranose form. The tetraacetate protects all hydroxyl groups, activating the anomeric center for glycosylation.
-
Molecular Formula: C₁₃H₁₈O₉
-
Molecular Weight: 318.28 g/mol
-
Solubility: Soluble in DCM, EtOAc, THF; Insoluble in water.
-
1H NMR (CDCl₃): Indistinguishable. Both show characteristic anomeric protons (
at ~6.2 ppm, Hz; at ~5.7 ppm, Hz).
Optical Rotation (The Identifier)
The only rapid physical method to distinguish the bulk powder is Polarimetry.
-
D-XTA:
(c=1, CHCl₃, equilibrium mixture). -
L-XTA:
(c=1, CHCl₃, equilibrium mixture).
Critical Note: The specific rotation varies significantly based on the
anomeric ratio. Ensure your batch has reached mutarotational equilibrium or compare strictly pure anomers.
Reactivity Profile: Chemical vs. Biological
The core utility of this guide is to demonstrate why a researcher would choose the expensive L-isomer over the abundant D-isomer.
Chemical Reactivity (Achiral Systems)
In standard Lewis Acid-catalyzed glycosylations (e.g., Vorbrüggen Coupling), the reaction kinetics and thermodynamics are identical .
-
Mechanism: Both isomers form an oxocarbenium ion intermediate.
-
Energy Profile: The transition states for D- and L-isomers are enantiomeric and therefore isoenergetic in achiral solvents.
Figure 1: Parallel chemical reactivity pathways. Note that Rate k is identical for both isomers.
Biological Reactivity (The Divergence)
This is the decisive factor. Enzymes are chiral catalysts. A lipase or esterase evolved to deacetylate natural D-sugars will often fail to recognize the L-sugar, or will process it at a significantly reduced rate.
-
Metabolic Stability: L-nucleosides derived from L-XTA often resist degradation by endogenous glycosidases and phosphorylases.
-
Enzymatic Resolution: You can use this property to purify L-XTA from a racemic mixture.
Figure 2: Chiral divergence. The enzyme 'locks' with D-XTA but rejects L-XTA.
Experimental Protocol: Comparative Enzymatic Hydrolysis
Objective: To validate the stereochemical identity of an unknown XTA batch using biological recognition (Lipase hydrolysis). This protocol serves as a "Chiral Identity Test."
Reagents:
-
Substrate A: D-Xylose Tetraacetate (Control)
-
Substrate B: L-Xylose Tetraacetate (Test)
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
-
Solvent: Phosphate Buffer (pH 7.0) / Acetonitrile (9:1 v/v)
Protocol Steps
-
Preparation: Dissolve 100 mg of Substrate A and Substrate B in separate vials containing 1 mL Acetonitrile.
-
Dilution: Add 9 mL of Phosphate Buffer (0.1 M, pH 7.0) to each vial. The mixture may be slightly cloudy (emulsion).
-
Initiation: Add 20 mg of immobilized CAL-B to both vials.
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring (TLC/HPLC):
-
Timepoints: 30 min, 2 hours, 6 hours.
-
Mobile Phase: Ethyl Acetate/Hexane (1:1).
-
Visualization: H₂SO₄ charring.
-
Expected Results (Validation Criteria)
| Timepoint | D-XTA Vial (Control) | L-XTA Vial (Test) |
| 30 min | Appearance of mono/di-deacetylated products ( | Only Starting Material (SM) visible. |
| 2 hours | Significant consumption of Tetraacetate. Free Xylose may appear.[1][2] | Trace or no deacetylation observed. |
| Conclusion | Positive for D-Series | Positive for L-Series |
Note: If L-XTA shows rapid hydrolysis, the batch may be contaminated with D-isomer or the enzyme lacks specific enantioselectivity for this substrate (though CAL-B is generally highly selective).
Application: Synthesis of L-Nucleosides
The primary industrial use of L-XTA is the synthesis of L-nucleosides (e.g., analogs of Lamivudine or Telbivudine precursors).
Why L-Isomers?
-
Antiviral Potency: L-nucleosides can inhibit viral DNA polymerases (HBV, HIV) with high affinity.
-
Reduced Toxicity: They are often not recognized by human mitochondrial DNA polymerases, reducing the risk of mitochondrial toxicity (a common side effect of D-nucleoside drugs).
Key Reaction: Vorbrüggen Coupling
To synthesize an L-nucleoside, the L-XTA is coupled with a silylated base.
-
Activation: L-XTA + Nucleobase (e.g., Cytosine) + BSA (Silylating agent).
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Dry Acetonitrile.
-
Result: Formation of the
-L-nucleoside (via the neighboring group participation of the C2-acetate).
References
-
Physical Properties & Optical Rotation
-
Enzymatic Selectivity (Lipases)
-
Méline, T., et al. (2018). "Efficient enzymatic synthesis of D-xylose and L-arabinose lauryl mono- and diesters." Enzyme and Microbial Technology. Available at: [Link]
-
-
Vorbrüggen Glycosylation Kinetics
-
RSC Advances. "Solvent free synthesis of nucleosides using ball milling conditions." (Discusses mechanistic pathways applicable to both enantiomers). Available at: [Link]
-
- L-Nucleoside Synthesis & Utility: Mathé, C., & Gosselin, G. (2006). "L-Nucleosides as antiviral agents." Antiviral Research. (Contextualizing the importance of L-sugar precursors).
-
Xylose Production & Structure
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for D-Xylose." Available at: [Link]
-
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose for Researchers
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility to ensure a safe working environment and to minimize our environmental impact. The proper disposal of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step approach to the safe disposal of 1,2,3,4-Tetra-O-acetyl-L-xylopyranose, grounded in established laboratory safety protocols and regulatory principles.
While specific safety data for this compound is not always readily available, and some sources indicate that similar acetylated sugars are not classified as dangerous substances under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2], it is a fundamental principle of laboratory safety to treat all chemical waste as potentially hazardous unless explicitly confirmed otherwise by a reliable source such as a Safety Data Sheet (SDS) and institutional guidelines[3][4]. This conservative approach ensures the highest level of safety for all personnel and protects the environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate chemical waste, a thorough hazard assessment is paramount. While some data sheets for similar compounds may not list significant hazards[1][2][5], the toxicological properties of many research chemicals have not been fully investigated[6][7]. Therefore, it is crucial to handle this compound with care.
1.1. Review the Safety Data Sheet (SDS): Always consult the SDS provided by the manufacturer for the specific chemical you are using.[8] This document contains vital information on physical and chemical properties, potential hazards, first-aid measures, and disposal considerations. If an SDS is not readily available, request one from the supplier.
1.2. Personal Protective Equipment (PPE): Proper PPE is your first line of defense against chemical exposure.[8][9] When handling this compound, the following PPE should be worn:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of solutions containing the compound.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Change gloves immediately if they become contaminated.[8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[10] |
Part 2: Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are essential to prevent dangerous reactions and to ensure compliant disposal.[10][11]
2.1. Waste Container Selection: Use a designated and appropriate container for the collection of this compound waste.[10][11][12]
-
Compatibility: The container must be chemically compatible with the waste. For solid waste, a clean, sealable container such as a plastic jar or the original product container is often suitable.[3][10] For solutions, use a container compatible with the solvent (e.g., a glass bottle for organic solvents).
-
Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid.[3][11]
-
Labeling: All waste containers must be clearly and accurately labeled.[12][13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
If in solution, the solvent and approximate concentration
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
2.2. Segregation: Do not mix incompatible waste streams.[9][13] Solid this compound waste should be collected separately from liquid waste.[13] If the compound is in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated organic solvents).[14]
2.3. Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory.[12] This area should be:
-
Away from heat sources and direct sunlight.[10]
-
In a well-ventilated area.[11]
-
Preferably within secondary containment to contain any potential leaks or spills.[11]
Part 3: Disposal Procedures
The final disposal of chemical waste must be conducted in accordance with institutional, local, state, and federal regulations.[8][11] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [3][10][15]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the this compound waste into the appropriately labeled waste container. For solid waste, this can be done by sweeping or scooping.[6] For liquid waste, use a funnel to avoid spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[4][12]
-
Request for Pickup: Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[3][12][16] Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Maintain a record of the waste generated and disposed of, as required by your institution and regulatory agencies.[11]
Disposal of Empty Containers: Empty containers that held this compound should be managed as follows:
-
If the chemical is not an acutely hazardous "P-list" waste, the container can often be disposed of as regular trash after all contents have been removed.[3]
-
For containers of acutely hazardous waste, triple-rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[3][14]
-
Always deface or remove the original label from the empty container before disposal.[3]
Part 4: Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill: For a small spill of solid material, carefully sweep it up and place it in the hazardous waste container.[6] For a liquid spill, use an appropriate absorbent material, collect the absorbed material, and dispose of it as hazardous waste.[3] In case of a large spill, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[6]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Disposal of Solid Chemicals in the Normal Trash. Lafayette College. [Link]
-
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies of Sciences, Engineering, and Medicine. [Link]
-
Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education. [Link]
-
General Procedures for Closing Laboratories. University of Pittsburgh. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. GenScript. [Link]
-
LABORATORY CLOSURE AND DECOMMISSIONING Toolkit. Western Washington University. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
Sources
- 1. synthose.com [synthose.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vumc.org [vumc.org]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. peptide24.store [peptide24.store]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. acs.org [acs.org]
- 16. General Procedures for Closing Laboratories | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
Operational Safety & Handling Protocol: 1,2,3,4-Tetra-O-acetyl-L-xylopyranose
Part 1: Executive Safety Summary
While 1,2,3,4-Tetra-O-acetyl-L-xylopyranose is classified as non-hazardous according to GHS standards (Regulation EC No. 1272/2008), treating it as "safe" is a procedural error. In synthesis and drug development, the primary risks are process-dependent :
-
Solvent Synergy: This compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF). Your PPE must target the solvent system, not just the solute.
-
Static & Physical Loss: Peracetylated sugars are often fine, electrostatic powders. Poor handling leads to mass balance errors and cross-contamination.
-
Hydrolytic Sensitivity: While stable, contact with moisture on skin or gloves can initiate partial deacetylation, compromising chemical purity.
Core Directive: PPE for this compound is designed to protect the operator from the solvent and the compound from the environment .
Part 2: PPE & Engineering Controls Matrix
The following matrix moves beyond generic advice, tailoring protection to the specific state of the matter.
Hand Protection (The "Glove Trap")
Context: Nitrile gloves are standard for solids, but they offer poor protection against the chlorinated solvents (e.g., DCM) often used to dissolve this sugar.
| State of Matter | Solvent Context | Recommended Glove System | Rationale |
| Dry Solid | N/A | Single Nitrile (4 mil) | Sufficient for dry contact. Protects sample from skin oils/moisture. |
| Solution | Methanol / Ethanol | Single Nitrile (4 mil) | Nitrile has excellent resistance to alcohols. |
| Solution | DCM / Chloroform | Double Nitrile or Laminate (Silver Shield) | DCM permeates nitrile in <5 mins. Double gloving provides a "change window" upon splash. |
| Solution | DMF / DMSO | Butyl Rubber or Thick Nitrile | DMF permeates standard nitrile. Avoid prolonged contact. |
Respiratory & Eye Protection
-
Eyes: Chemical Splash Goggles are superior to safety glasses during weighing. Fine carbohydrate dust can bypass side-shields, causing mechanical eye irritation.
-
Respiratory:
-
Standard: Fume hood (Face velocity: 0.5 m/s).
-
Outside Hood: If weighing large quantities (>5g) on an open bench, use a P2/N95 particulate respirator to prevent inhalation of nuisance dust.
-
Body Protection
-
Lab Coat: 100% Cotton or Nomex. Avoid synthetic blends which can melt if a fire occurs involving the organic solvents used in downstream synthesis.
-
Antistatic Footwear: Recommended if handling bulk quantities (>100g) due to static discharge risks.
Part 3: Operational Protocols
A. Storage & Stability[1][2]
-
Condition: Store at 2–8°C (Refrigerator).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. Acetyl groups are relatively stable, but moisture can cause slow hydrolysis to acetic acid and free xylose.
-
Self-Validation: If the solid smells strongly of vinegar (acetic acid), degradation has occurred.
B. The Weighing Protocol (Static Control)
Peracetylated sugars are notorious for static charge, causing the powder to "jump" off spatulas.
-
Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation (water acts as a nucleophile).
-
Static Neutralization: Use an ionizing bar or antistatic gun on the weighing boat and spatula.
-
Why? This prevents loss of mass and aerosolization of the powder.
-
-
Transfer: Use a stainless steel spatula (grounded via body contact) rather than plastic.
C. Solubilization & Reaction
-
Solvent Choice: Soluble in DCM, EtOAc, MeOH.[1]
-
Addition Order: Add solvent to the solid, not solid to the solvent, to minimize splashing.
-
Deacetylation Risk: Avoid strong bases (e.g., NaOMe) unless deprotection is the goal. Ensure glassware is pH neutral.
Part 4: Emergency & Disposal Workflows
Spills (Dry Solid)
-
Do not sweep vigorously. This generates dust.
-
Method: Cover with wet paper towels (water is safe for cleanup) to dampen, then scoop into a waste container.
-
Clean: Wipe surface with 70% Ethanol.
Disposal Classification
Never dispose of down the drain. While the sugar is biodegradable, it increases Biological Oxygen Demand (BOD) and is often contaminated with solvents.
-
Category: Organic Chemical Waste (Solid or Liquid).
-
Method: Dissolve in a combustible solvent (if not already) and incinerate in a facility equipped with an afterburner and scrubber.
Part 5: Process Visualization
The following diagram illustrates the lifecycle of the compound in the lab, highlighting critical control points (CCPs) for safety and purity.
Figure 1: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination and the shift in PPE requirements from solid handling to solvent handling.
Part 6: References
-
Carl Roth. (2025).[2] Safety Data Sheet: Carbohydrate Derivatives. Retrieved from [Link]
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Redistribution of acetyl groups on xylopyranosyl residues. PubMed. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
